molecular formula C15H21FN2O B4423958 N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

カタログ番号 B4423958
分子量: 264.34 g/mol
InChIキー: SMZTVJCRKAMXCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a variety of physiological and biochemical effects.

科学的研究の応用

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to reduce seizures and increase seizure threshold in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.

作用機序

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which can have a variety of effects on neuronal excitability. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a decrease in overall neuronal excitability. By increasing the concentration of GABA, this compound can enhance the inhibitory effects of this neurotransmitter, leading to a reduction in seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the expression of GABA receptors in the brain, which can enhance the inhibitory effects of GABA. It has also been shown to increase the concentration of other inhibitory neurotransmitters, such as glycine and taurine. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuronal growth and survival.

実験室実験の利点と制限

One of the major advantages of N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide is its selectivity for GABA transaminase. Unlike other compounds that target GABA receptors directly, this compound specifically targets the enzyme that breaks down GABA, making it a more precise and targeted approach to increasing GABA levels in the brain. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
One limitation of this compound is that it has not yet been extensively studied in humans. While preclinical studies have shown promising results, more research is needed to determine the safety and efficacy of this compound in humans. Additionally, this compound may have off-target effects on other enzymes or neurotransmitters, which could limit its therapeutic potential.

将来の方向性

There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide. One area of interest is its potential as a treatment for epilepsy. While preclinical studies have shown promising results, more research is needed to determine the safety and efficacy of this compound in humans with epilepsy. Another area of interest is its potential as a treatment for addiction. While preclinical studies have shown that this compound can reduce cocaine self-administration in rats, more research is needed to determine its potential as a treatment for other types of addiction. Additionally, more research is needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and potential side effects.
Conclusion
This compound is a potent and selective inhibitor of GABA transaminase that has shown promise as a potential treatment for a variety of neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. While more research is needed to determine its safety and efficacy in humans, this compound represents a promising new approach to increasing GABA levels in the brain and reducing neuronal excitability.

特性

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZTVJCRKAMXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1F)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。